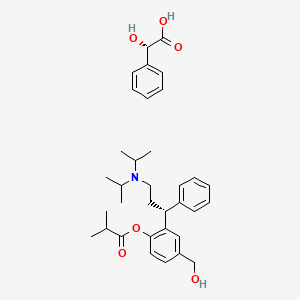

Fesoterodine (L-mandelate)

概要

説明

フェソテロジン(L-マンデレート)は、主に過活動膀胱(OAB)の治療に使用されるムスカリン受容体拮抗薬です。 これは、M1、M2、M3、M4、およびM5受容体を含むムスカリン受容体の経口活性、非サブタイプ選択的、競合的拮抗薬です 。 この化合物は、頻尿、切迫感、失禁などの症状を軽減する有効性で知られています .

準備方法

合成経路と反応条件: フェソテロジン(L-マンデレート)の調製は、フェソテロジンとL-マンデル酸の反応を含みます。 方法の1つには、フェソテロジンと2-クロロ-マンデル酸を接触させることが含まれます 。 このプロセスは、フェソテロジンマンデレートの生成をもたらし、これはさらに精製して高純度のフェソテロジン遊離塩基またはその薬学的に許容される塩を得ることができます .

工業的生産方法: フェソテロジン(L-マンデレート)の工業的生産方法は、高純度と収率を達成することに重点を置いています。 このプロセスは、フェソテロジンマンデレートの固体形態とその製薬組成物を含みます 。 生産プロセスは、最終生成物が不純物を実質的に含まないことを保証し、製薬用途に適しています .

化学反応の分析

反応の種類: フェソテロジン(L-マンデレート)は、加水分解、酸化、および置換を含むいくつかのタイプの化学反応を起こします。 この化合物は、非特異的エステラーゼによって血漿中で迅速かつ広範に加水分解され、その活性代謝物である5-ヒドロキシメチルトルテロジンになります .

一般的な試薬と条件: フェソテロジン(L-マンデレート)を含む反応で使用される一般的な試薬には、加水分解のためのエステラーゼ、溶解のためのさまざまな溶媒などがあります 。これらの反応の条件は通常、生理学的pHと温度を含む、穏やかなものです。

生成される主要な生成物: フェソテロジン(L-マンデレート)の加水分解から生成される主要な生成物は、5-ヒドロキシメチルトルテロジンであり、これは薬理作用の原因となる活性代謝物です .

科学研究アプリケーション

フェソテロジン(L-マンデレート)は、幅広い科学研究アプリケーションを持っています。 化学では、ムスカリン受容体と拮抗薬の相互作用を研究するために使用されます 。 生物学と医学では、過活動膀胱とその関連する尿路疾患に対する治療効果について広く研究されています 。 この化合物は、薬理学的研究で、その有効性と安全性プロファイルを理解するためにも使用されます .

科学的研究の応用

Treatment of Overactive Bladder

Fesoterodine is primarily indicated for the treatment of OAB, characterized by symptoms such as urgency, frequency, and urge incontinence. Several studies have demonstrated its effectiveness:

- Efficacy in Elderly Populations : A randomized controlled trial involving 794 elderly participants showed that fesoterodine significantly improved urgency episodes and overall bladder function compared to placebo. Improvements were noted in various patient-reported outcomes, including the OAB Questionnaire and Treatment Benefit Scale (TBS) .

- Flexible Dosing Regimen : Research indicates that a flexible dosing regimen of fesoterodine can enhance patient adherence and satisfaction. In a study assessing sexual function in women with OAB, it was found that fesoterodine did not adversely affect sexual health while providing symptomatic relief .

Extended Release Formulations

The development of extended-release formulations of fesoterodine has been a significant advancement. These formulations allow for once-daily dosing, improving patient compliance and minimizing side effects associated with peak concentrations of the drug .

Safety and Side Effects

Common side effects reported include dry mouth (34%) and constipation (9%), which are consistent with antimuscarinic agents. However, these side effects were less frequent than those observed with other treatments for OAB . Importantly, the overall safety profile of fesoterodine appears favorable, with no significant cognitive decline observed in elderly patients during clinical trials .

Efficacy Studies

- A systematic review of multiple studies indicated that fesoterodine effectively reduces the frequency of micturition and urgency episodes across various demographics, including older adults .

- In a study focusing on sexual function, fesoterodine's impact was assessed over 12 weeks in women with OAB. Results showed no significant negative effects on sexual function while providing symptomatic relief from OAB symptoms .

Pharmacokinetics and Metabolism

Fesoterodine is rapidly metabolized to its active form after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The extended-release formulation ensures a steady release over 24 hours, which is crucial for managing chronic conditions like OAB .

Data Table: Summary of Clinical Findings on Fesoterodine

作用機序

フェソテロジン(L-マンデレート)の作用機序は、血漿エステラーゼによる活性代謝物である5-ヒドロキシメチルトルテロジンへの変換を含みます 。 この活性代謝物は、ムスカリン受容体に対する競合的拮抗薬として作用し、膀胱収縮を阻害し、膀胱圧を低下させます 。 ムスカリン受容体の阻害は、尿の切迫感と頻度の低下につながります .

類似の化合物との比較

フェソテロジン(L-マンデレート)は、オキシブチニンやトルテロジンなどの他の抗ムスカリン剤と比較されることがよくあります 。 これらの化合物はすべて過活動膀胱の治療に使用されますが、フェソテロジン(L-マンデレート)は、ムスカリン受容体に対する非サブタイプ選択的効果と、良好な安全性プロファイルにより独特です 。 類似の化合物には、オキシブチニン、トルテロジン、ソリフェナシンなどがあります .

類似化合物との比較

Fesoterodine (L-mandelate) is often compared with other antimuscarinic agents such as oxybutynin and tolterodine . While all these compounds are used to treat overactive bladder, fesoterodine (L-mandelate) is unique due to its nonsubtype selective action on muscarinic receptors and its favorable safety profile . Similar compounds include oxybutynin, tolterodine, and solifenacin .

生物活性

Fesoterodine (L-mandelate) is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and research findings.

Fesoterodine acts as a nonsubtype selective antagonist of muscarinic acetylcholine receptors (mAChR), specifically targeting M1, M2, M3, M4, and M5 subtypes. Its pKi values indicate varying affinities for these receptors:

| Receptor Subtype | pKi Value |

|---|---|

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

This profile suggests that fesoterodine is particularly effective in modulating bladder function by reducing micturition frequency and urgency while increasing bladder capacity .

Pharmacokinetics

Fesoterodine is a prodrug that undergoes rapid hydrolysis in the plasma to its active metabolite, Desfesoterodine (5-hydroxymethyl tolterodine). This metabolic pathway is facilitated by nonspecific esterases and is independent of the cytochrome P450 enzyme system, which contributes to its predictable pharmacokinetic profile. The drug exhibits dual excretion pathways and minimal central nervous system penetration, making it suitable for patients with renal or hepatic insufficiencies .

Clinical Efficacy

Research has demonstrated that fesoterodine effectively reduces OAB symptoms. A comprehensive review highlighted its clinical efficacy in decreasing urgency severity and urgency incontinence episodes while increasing the volume voided per micturition. In clinical trials, fesoterodine has shown statistically significant improvements over placebo in various patient populations .

Case Studies

- Efficacy in Elderly Patients : A study focusing on geriatric populations indicated that fesoterodine was well-tolerated with minimal side effects compared to other antimuscarinics, making it a preferred option for older adults suffering from OAB .

- Comparison with Tolterodine : A head-to-head trial comparing fesoterodine with tolterodine revealed that fesoterodine provided superior symptom relief with a comparable safety profile .

In Vivo Studies

In animal models, specifically using female Sprague-Dawley rats, fesoterodine demonstrated significant effects on bladder function:

特性

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMCIEARGQDQNL-SXTNJFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。